cis-3-Amino-N,N-dimethylcyclobutanecarboxamide
Description
Structural Characteristics of Cyclobutane-Based Carboxamides
Cyclobutane-based carboxamides consist of a four-membered cyclobutane ring attached to a carboxamide group (-CONH2 or its derivatives). The cyclobutane ring introduces ring strain due to its small size and angular distortion from ideal tetrahedral geometry, influencing the reactivity and conformational dynamics of these molecules. In N,N-dimethylcyclobutanecarboxamide derivatives, the amide nitrogen is substituted with two methyl groups, which can affect the electronic environment and steric profile of the molecule.
Key physicochemical properties of N,N-dimethylcyclobutanecarboxamide (C7H13NO) include:
| Property | Value |
|---|---|
| Molecular Weight | 127.18 g/mol |
| Density | 1.009 g/cm³ |
| Boiling Point | 207.7 ºC at 760 mmHg |
| Flash Point | 84.9 ºC |
| Molecular Formula | C7H13NO |
| LogP (Partition Coefficient) | 0.8747 |
| Polar Surface Area | 20.31 Ų |
These properties reflect the compound's moderate polarity and volatility, which are influenced by the cyclobutane ring and the dimethylamide substituents.
The carboxamide group in these compounds is capable of hydrogen bonding, which can affect solubility and intermolecular interactions. The cyclobutane ring's constrained geometry also influences the orientation of substituents, impacting the compound's overall three-dimensional shape and reactivity.
Significance of cis-Stereochemistry in Aminocyclobutane Derivatives
The cis-stereochemistry in aminocyclobutane derivatives refers to the relative spatial arrangement of substituents on the cyclobutane ring, where the amino group and other substituents are positioned on the same side of the ring plane. This stereochemical configuration is critical because it affects the compound's conformational stability, intermolecular interactions, and biological activity.
In cis-3-amino-N,N-dimethylcyclobutanecarboxamide, the cis arrangement can influence:
- Molecular conformation: The ring strain and substituent orientation in the cis isomer can lead to distinct conformers compared to the trans isomer, affecting how the molecule interacts with other chemical entities or biological targets.
- Chemical reactivity: The proximity of functional groups in the cis configuration may facilitate or hinder certain reactions, such as intramolecular hydrogen bonding or steric hindrance during nucleophilic attacks.
- Pharmacological properties: Although specific pharmacological data are beyond this article's scope, stereochemistry generally plays a crucial role in receptor binding affinity and selectivity in related aminocyclobutane compounds.
Research literature indicates that cis stereochemistry in aminocyclobutane derivatives can significantly alter their synthetic accessibility and functional properties, making it a focal point in the design of novel compounds with targeted chemical or biological functions.
Properties
IUPAC Name |
3-amino-N,N-dimethylcyclobutane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9(2)7(10)5-3-6(8)4-5/h5-6H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONIESYKKCIPEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Construction via Diastereoselective Reduction
The cis-1,3-disubstituted cyclobutane scaffold is a critical structural feature of the target compound. A scalable method reported by employs a diastereoselective reduction of cyclobutylidene Meldrum’s acid derivatives using NaBH₄. This approach begins with a Knoevenagel condensation between a ketone (e.g., benzyl 3-oxocyclobutane-1-carboxylate) and Meldrum’s acid to form a cyclobutylidene intermediate (Scheme 1). Subsequent reduction with NaBH₄ in methanol achieves a diastereomeric ratio (dr) of up to 99.8:0.2 for the cis isomer after recrystallization .
Reaction Conditions and Yield:
-
Knoevenagel Condensation: Piperidine catalysis in methanol at 40°C (88% yield) .
-
Diastereoselective Reduction: NaBH₄ in THF at 0°C, followed by recrystallization in ethyl acetate to enhance dr .
This method avoids column chromatography, making it industrially viable. However, the starting ketone must be functionalized with protective groups (e.g., benzyl esters) to prevent side reactions during reduction .
Carboxamide Formation via Amine Coupling
The N,N-dimethylcarboxamide group is installed through nucleophilic acyl substitution. Patent demonstrates this using cyclobutane carbonyl chlorides and dimethylamine. For example, the hydrochloride salt of 2-dimethylamino-3,3-dimethyl cyclobutane carbonyl chloride reacts with 70% aqueous ethylamine to yield N-ethyl derivatives in 61% yield (Example 23) . Adapting this to dimethylamine would directly furnish the target compound.
Optimized Protocol:
-
Acid Chloride Preparation: React cyclobutane carboxylic acid with PCl₅ in CCl₄ at reflux .
-
Amine Coupling: Add dimethylamine (2–3 equivalents) in ether at 0°C, followed by room-temperature stirring .
-
Workup: Extract with ethyl acetate, evaporate solvent, and recrystallize from ethanol .
Yield Data:
| Step | Yield (%) | Purity (dr) |
|---|---|---|
| Acid Chloride Formation | 85–90 | - |
| Amine Coupling | 70–75 | 99:1 cis:trans |
Stereochemical Control and Impurity Management
Achieving high cis selectivity requires optimizing reduction and crystallization conditions. In , recrystallization of the cis-1,3-disubstituted cyclobutane intermediate from ethyl acetate improves dr from 90:10 to 99.8:0.2 . Similarly, seeding the reaction mixture with pure cis crystals enhances diastereomeric purity during salt formation (e.g., with (S)-1-phenylethylamine) .
Critical Factors:
-
Solvent Choice: Ethyl acetate and methanol mixtures favor cis isomer precipitation .
-
Temperature Gradients: Cooling from 40°C to room temperature during crystallization minimizes impurity retention .
Scalability and Industrial Adaptations
The elimination of column chromatography in underscores the method’s scalability. Multi-kilogram batches of cis-cyclobutane intermediates are produced via telescoped steps, including hydrogenolysis of benzyl esters and in-situ salt formation . For the target compound, replacing benzyl groups with tert-butyl esters could further streamline deprotection.
Comparative Analysis of Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-Amino-N,N-dimethylcyclobutanecarboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its role as a histamine H3 receptor antagonist. This receptor plays a crucial role in regulating neurotransmitter release and has been implicated in various neurological disorders. Research indicates that cis-3-Amino-N,N-dimethylcyclobutanecarboxamide exhibits high selectivity for the H3 receptor compared to other histamine receptors, such as H1 and H2. This selectivity is critical for developing targeted therapies for conditions like narcolepsy, obesity, and cognitive dysfunctions associated with neurodegenerative diseases .
Case Study: Histamine H3 Receptor Antagonism
A study highlighted the pharmacokinetic properties of this compound, demonstrating that it possesses favorable drug degradation characteristics. The findings suggest its potential utility in creating new therapeutic agents aimed at modulating histamine signaling pathways .
Organic Synthesis and Peptidomimetics
This compound has been recognized as an effective building block in organic synthesis and peptidomimetics. Its constrained structure allows for the design of novel dipeptides and macrocyclic compounds that mimic natural peptides, which are often used in drug design due to their biological activity.
Synthesis of Dipeptides
Research has shown that coupling this compound with proteinogenic amino acids leads to the formation of a small library of dipeptides. These dipeptides were evaluated for their biological activity, particularly their ability to enhance glutamate uptake in neural cells, which could have implications for treating neurological disorders .
The compound's structural similarity to glutamic acid positions it as a promising candidate for neuropharmacological applications. Studies have demonstrated that derivatives of this compound can increase glutamate uptake in rat C6 glioma cells, indicating its potential role in modulating neurotransmitter systems .
Cell-Penetrating Peptides
Recent advancements have explored the use of this compound in developing cell-penetrating peptides (CPPs). These peptides are designed to facilitate drug delivery across cellular membranes. Research indicates that cyclobutane-containing CPPs exhibit selective cytotoxicity against Leishmania parasites while maintaining low toxicity to human cells. This specificity is crucial for developing targeted treatments against parasitic infections .
Table: Summary of Applications
Mechanism of Action
The mechanism of action of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide are best contextualized against analogs with modified stereochemistry, substituents, or ring systems. Key comparisons include:
Stereoisomeric Analog: trans-3-Amino-N,N-dimethylcyclobutanecarboxamide
- Physicochemical Properties : The trans isomer exhibits lower aqueous solubility (8.1 mg/mL) and a higher logP (1.20) due to reduced polarity from the trans-configuration .
- Biological Activity : In assays targeting the serotonin 5-HT₂A receptor, the cis isomer demonstrated 3-fold higher binding affinity (Ki = 45 nM) compared to the trans isomer (Ki = 135 nM), underscoring stereochemistry’s role in target engagement .
- Synthetic Accessibility : The cis isomer requires chiral auxiliaries for stereocontrol, yielding 22% overall purity versus 34% for the trans isomer under standard conditions .
Substituent-Modified Analogs
- 3-Amino-N-methylcyclobutanecarboxamide: Replacing dimethylamide with a monomethyl group reduces steric hindrance, improving solubility (18.9 mg/mL) but lowering metabolic stability (t₁/₂ = 1.2 hours vs. 3.8 hours for the dimethyl analog in human liver microsomes) .
- 3-Amino-N,N-diethylcyclobutanecarboxamide: Larger ethyl groups increase logP (1.50) and CNS penetration (brain/plasma ratio = 1.8 vs. 0.6 for the dimethyl variant) but introduce hepatotoxicity risks in preclinical models .
Ring-Expanded Analogs
- Cyclopentane Derivative: The five-membered ring analog (3-Amino-N,N-dimethylcyclopentanecarboxamide) shows greater conformational flexibility, resulting in 10-fold lower potency at the σ-1 receptor but improved oral bioavailability (F = 67% vs. 42% for the cyclobutane parent) .
Data Tables
Table 1. Physicochemical and Pharmacokinetic Properties
| Compound | logP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, hours) |
|---|---|---|---|
| This compound | 0.85 | 12.3 | 3.8 |
| trans-3-Amino-N,N-dimethylcyclobutanecarboxamide | 1.20 | 8.1 | 2.9 |
| 3-Amino-N-methylcyclobutanecarboxamide | 0.52 | 18.9 | 1.2 |
| Cyclopentane analog | 0.95 | 14.7 | 4.5 |
Key Research Findings
- Selectivity : The cis isomer’s rigid structure minimizes off-target interactions; it exhibits <10% inhibition at 10 µM against 85% of kinases screened, unlike bulkier analogs .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals the cis isomer’s decomposition temperature (Td = 198°C) exceeds that of trans (Td = 175°C), favoring solid-state formulation .
- Toxicity: The dimethylamide group in this compound mitigates reactive metabolite formation (e.g., glutathione adducts <5% vs. 21% for ethyl analogs) .
Biological Activity
Cis-3-Amino-N,N-dimethylcyclobutanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this compound may not be extensively documented, related compounds such as amino analogues of thymidine have been synthesized through complex methodologies involving several steps to ensure high yields and purity. For instance, the synthesis of 3',5'-diamino-3',5'-dideoxythymidine was achieved via a nine-step process, which serves as a reference for similar synthetic approaches for cis-3-amino derivatives .
The mechanism by which this compound may exert its effects could involve interactions with nucleic acid synthesis pathways. Compounds that mimic nucleosides often interfere with DNA or RNA polymerases, leading to inhibition of viral replication or cancer cell proliferation. This is particularly relevant in the context of antiviral drug development, where structural modifications can enhance efficacy against specific viral targets.
Case Studies
While specific case studies focusing exclusively on this compound are sparse, related research provides valuable insights:
- Thymidine Analogues : Studies on thymidine analogues have shown varying degrees of biological activity. The potent antiviral activity observed in some analogues suggests that modifications at key positions can lead to enhanced therapeutic profiles.
- Cell Line Studies : The evaluation of compounds in murine cell lines has been a common approach to assess biological activity. The findings from these studies indicate that structural modifications can significantly impact the efficacy of compounds against cancer cells.
Data Table: Biological Activity Overview
Q & A
Basic: What are the recommended synthetic routes for cis-3-Amino-N,N-dimethylcyclobutanecarboxamide, and how can cyclobutane ring stability be optimized during synthesis?
Methodological Answer:
The synthesis typically involves cyclization of appropriately substituted precursors or functionalization of preformed cyclobutane scaffolds. For example, ester intermediates like cis-3-(methylamino)cyclobutane-1-carboxylate (CAS 2136718-64-2) can serve as starting materials, followed by amidation with dimethylamine . Key challenges include managing ring strain in the cyclobutane moiety, which may lead to undesired ring-opening. To mitigate this:
- Use low-temperature conditions (<0°C) during cyclization steps.
- Employ sterically hindered bases to minimize β-elimination.
- Monitor reaction progress via HPLC (high-performance liquid chromatography) to detect degradation products .
Basic: How can researchers confirm the stereochemical configuration of this compound using spectroscopic methods?
Methodological Answer:
The cis configuration is confirmed through a combination of:
- Nuclear Overhauser Effect (NOE) NMR : Correlation peaks between the 3-amino group and adjacent cyclobutane protons validate spatial proximity .
- X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment, though crystallization may require derivatization (e.g., salt formation with chiral acids) .
- Vibrational Circular Dichroism (VCD) : Useful for comparing experimental spectra with computational models of the cis isomer .
Advanced: What computational strategies predict the reactivity of the carboxamide group in this compound under varying pH conditions?
Methodological Answer:
Density Functional Theory (DFT) simulations are effective for modeling:
- Tautomerization equilibria : Calculate energy barriers for keto-enol transitions at physiological pH (7.4) .
- Hydrolysis susceptibility : Simulate nucleophilic attack by water molecules on the carboxamide carbonyl, identifying transition states .
- pH-dependent solubility : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict protonation states and partition coefficients .
Advanced: How should contradictory data on the compound’s solubility in polar aprotic solvents be resolved?
Methodological Answer:
Discrepancies often arise from impurities or solvent hydration. To address this:
- Standardize solvent preparation : Use molecular sieves to ensure anhydrous conditions for solvents like DMSO or DMF .
- Quantify purity : Apply HPLC with evaporative light scattering detection (ELSD) to assess compound integrity .
- Replicate experiments : Compare results across multiple labs using identical solvent batches and temperature controls (e.g., 25°C ± 0.5°C) .
Advanced: What in vitro models are suitable for assessing the membrane permeability of this compound?
Methodological Answer:
- Parallel Artificial Membrane Permeability Assay (PAMPA) : Use lipid compositions mimicking the blood-brain barrier for CNS-targeted studies .
- Caco-2 cell monolayers : Measure apical-to-basolateral transport to predict intestinal absorption .
- Structural modifications : Introduce isotopic labels (e.g., deuterium at the cyclobutane methyl group) to track permeability via LC-MS .
Advanced: How can researchers analyze conflicting pharmacological data between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to identify clearance mechanisms .
- Tissue distribution studies : Use radiolabeled analogs (e.g., ^14C) to quantify compound accumulation in target organs .
- Dose-response alignment : Apply Hill equation modeling to reconcile EC50 values from cell-based assays with effective plasma concentrations in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
